

An In-depth Technical Guide to the Chemical Properties of Methyl 13-Methylpentadecanoate

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Compound of Interest

Compound Name: Methyl 13-methylpentadecanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 13-methylpentadecanoate is a branched-chain fatty acid methyl ester with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, analytical characterization techniques, and a discussion of the potential biological activities based on the broader class of branched-chain fatty acids. This document is intended to serve as a valuable resource for researchers and professionals engaged in studies involving this and related compounds.

Chemical and Physical Properties

Methyl 13-methylpentadecanoate is a saturated fatty acid methyl ester with a methyl branch at the 13th carbon position. Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₃₄ O ₂	[1]
Molecular Weight	270.45 g/mol	[1]
CAS Number	5487-50-3	[1]
IUPAC Name	methyl 13-methylpentadecanoate	[1]
Synonyms	Pentadecanoic acid, 13-methyl-, methyl ester	[1]
Physical State	Liquid (at room temperature)	-
Boiling Point (estimated)	311.85 °C at 760 mmHg	-
Solubility (estimated)	0.01354 mg/L in water at 25 °C	-
XLogP3 (computed)	7.2	[1]

Synthesis and Purification

While a specific, detailed synthesis protocol for **methyl 13-methylpentadecanoate** is not readily available in the reviewed literature, a general and widely applicable method for the synthesis of fatty acid methyl esters (FAMES) is through the transesterification of the corresponding fatty acid.

Representative Synthesis Protocol: Acid-Catalyzed Esterification of 13-Methylpentadecanoic Acid

This protocol describes a common method for the preparation of FAMES from free fatty acids.

Materials:

- 13-methylpentadecanoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol solution (BF₃-MeOH)

- Hexane
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve a known quantity of 13-methylpentadecanoic acid in anhydrous methanol (e.g., 100 mg of fatty acid in 5 mL of methanol) in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) or a commercially available Lewis acid catalyst like BF_3 -Methanol solution.
- Attach the reflux condenser and heat the mixture to reflux (approximately $65\text{--}70^\circ\text{C}$) with constant stirring for 1-2 hours.^[2]
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing an equal volume of water.
- Extract the methyl ester into hexane by adding an equal volume of hexane and shaking vigorously. Allow the layers to separate.
- Collect the upper organic (hexane) layer.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent.
- Remove the hexane solvent using a rotary evaporator to yield the crude **methyl 13-methylpentadecanoate**.

Purification

The crude product can be purified using column chromatography on silica gel.

Procedure:

- Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
- Dissolve the crude methyl ester in a minimal amount of the same solvent and load it onto the column.
- Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
- Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **methyl 13-methylpentadecanoate**.



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Diagram 1: General workflow for the synthesis and purification of **methyl 13-methylpentadecanoate**.

Analytical Characterization

The identity and purity of **methyl 13-methylpentadecanoate** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

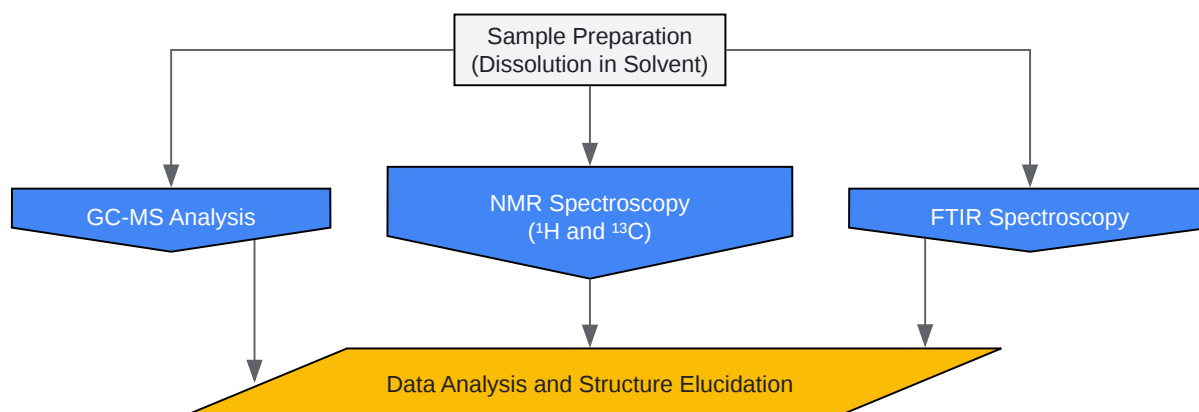
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of FAMES. The compound is identified based on its retention time and the fragmentation pattern in its mass spectrum.

Representative GC-MS Experimental Conditions:[3][4]

- Gas Chromatograph: Agilent 7890A GC system or similar.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or a polar capillary column (e.g., Supelco SP-2560).[5]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Split/splitless injector at 250°C.
- Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 4°C/min, and hold for 5 minutes.
- Mass Spectrometer: Agilent 5975C MSD or similar.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Expected Mass Spectrum: The mass spectrum of **methyl 13-methylpentadecanoate** would be expected to show a molecular ion peak (M^+) at m/z 270. Key fragment ions would include those corresponding to the methoxycarbonyl group and cleavage at the branch point.



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Diagram 2: General analytical workflow for the characterization of **methyl 13-methylpentadecanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule.

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl ester protons (-OCH₃) as a singlet around 3.6 ppm, a triplet for the terminal methyl group of the straight-chain portion, and overlapping multiplets for the methylene protons. The protons of the methyl group at the branch and the adjacent methine proton would also be present.
- ¹³C NMR: The carbon NMR spectrum would provide distinct signals for each carbon atom in the molecule.^[1] The carbonyl carbon of the ester would appear downfield (around 174 ppm), and the methoxy carbon around 51 ppm. The carbons at and near the branch point would have characteristic chemical shifts that confirm the position of the methyl group.

Infrared (IR) Spectroscopy

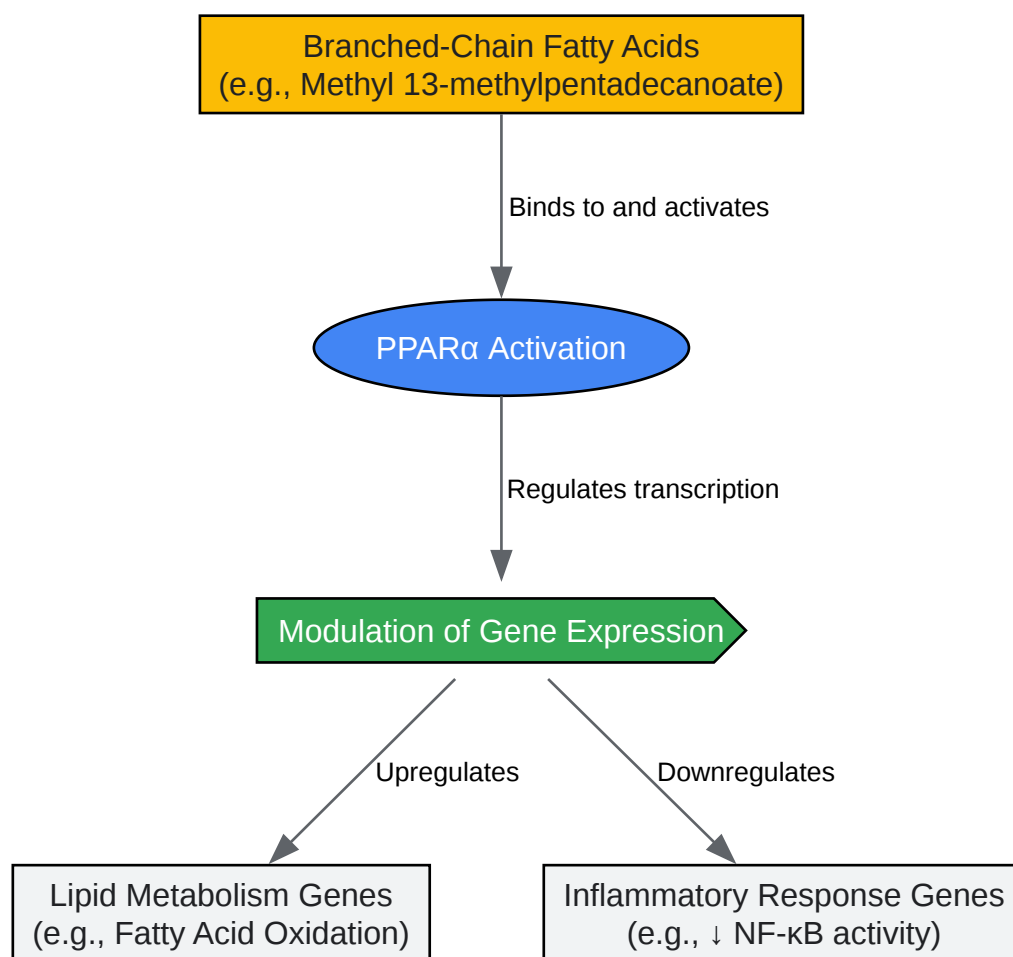
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **methyl 13-methylpentadecanoate** would exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.^[1] C-H stretching vibrations for the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

Biological Activity and Signaling Pathways (of Branched-Chain Fatty Acids)

Specific biological activity and signaling pathway data for **methyl 13-methylpentadecanoate** are not extensively documented in the scientific literature. However, the broader class of branched-chain fatty acids (BCFAs) has been the subject of research, revealing their involvement in various physiological processes.

BCFAs are components of cell membranes and can influence their fluidity.^[6] They are found in dairy products and are also synthesized by gut microbiota.^{[6][7]} Research suggests that BCFAs may have several biological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory roles.^{[8][9]}

One of the key mechanisms through which BCFAs are thought to exert their effects is by interacting with peroxisome proliferator-activated receptors (PPARs), particularly PPAR α .^[9] PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism and inflammation.



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Diagram 3: A simplified representation of a potential signaling pathway for branched-chain fatty acids.

The activation of PPAR α by BCFAs can lead to an increase in the expression of genes involved in fatty acid oxidation, thereby potentially lowering triglyceride levels.[9] Additionally, PPAR α activation can have anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF- κ B.[9]

It is important to note that the specific effects can vary depending on the exact structure of the BCFA (e.g., iso- vs. anteiso-branching and chain length).[6]

Conclusion

Methyl 13-methylpentadecanoate is a branched-chain fatty acid methyl ester with well-defined chemical and physical properties. While specific experimental protocols for its

synthesis and detailed biological studies are limited, established methods for the synthesis and analysis of FAMES can be readily applied. The broader class of BCFAs exhibits interesting biological activities, particularly in the regulation of metabolism and inflammation, suggesting that **methyl 13-methylpentadecanoate** may be a valuable compound for further investigation in these areas. This guide provides a foundational understanding of this molecule to aid researchers in their future studies.

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